molecular formula C7H12FNO B15206795 3-Fluoro-1-isopropylpyrrolidin-2-one

3-Fluoro-1-isopropylpyrrolidin-2-one

Cat. No.: B15206795
M. Wt: 145.17 g/mol
InChI Key: PGCAYPJPICQULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1-isopropylpyrrolidin-2-one is a fluorinated pyrrolidinone derivative Pyrrolidinones are five-membered lactams that are widely recognized for their versatile reactivity and significant biological activities

Preparation Methods

The synthesis of 3-Fluoro-1-isopropylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the selective fluorination of pyrrolidinone derivatives. This process typically includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .

Industrial production methods often involve the large-scale synthesis of fluorinated pyrrolidinones using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance the efficiency of the fluorination reaction .

Chemical Reactions Analysis

3-Fluoro-1-isopropylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Fluoro-1-isopropylpyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

3-Fluoro-1-isopropylpyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combined presence of the fluorine atom and the isopropyl group, which enhances its chemical properties and broadens its range of applications.

Properties

Molecular Formula

C7H12FNO

Molecular Weight

145.17 g/mol

IUPAC Name

3-fluoro-1-propan-2-ylpyrrolidin-2-one

InChI

InChI=1S/C7H12FNO/c1-5(2)9-4-3-6(8)7(9)10/h5-6H,3-4H2,1-2H3

InChI Key

PGCAYPJPICQULU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C1=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.